molecular formula C21H18N2O4S2 B7835975 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)

2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)

Cat. No.: B7835975
M. Wt: 426.5 g/mol
InChI Key: IFWPLAOXKJPRSW-UHFFFAOYSA-N
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Description

2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group and two phenylacetic acid groups linked through a disulfanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common approach is to start with 6-methylpyrimidine-2,4-diol as a precursor. The phenylacetic acid groups are then introduced through a series of reactions involving thiol-ene coupling and subsequent oxidation steps[_{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 2, 2'-(6 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) can undergo various chemical reactions, including:

  • Oxidation: : The thiol groups can be oxidized to form disulfides.

  • Reduction: : Reduction reactions can be used to convert disulfides back to thiols.

  • Substitution: : The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Disulfides are the primary products.

  • Reduction: : Thiols are the main products.

  • Substitution: : Various substituted pyrimidines can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) has been studied for its potential antioxidant properties. It has shown promise in protecting cells from oxidative stress.

Medicine

The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) exerts its effects involves its interaction with molecular targets and pathways. The phenylacetic acid groups can bind to specific enzymes or receptors, modulating their activity. The disulfanediyl bridge allows for the formation of disulfide bonds, which can influence protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(1,3-benzothiazole)

  • 2,2'-[(2-Methylpyrimidine-4,6-diyl)bis(azanediyl)]bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)

Uniqueness

2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) is unique in its combination of a pyrimidine ring with phenylacetic acid groups. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

2-[2-[carboxy(phenyl)methyl]sulfanyl-6-methylpyrimidin-4-yl]sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-13-12-16(28-17(19(24)25)14-8-4-2-5-9-14)23-21(22-13)29-18(20(26)27)15-10-6-3-7-11-15/h2-12,17-18H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWPLAOXKJPRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)SC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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